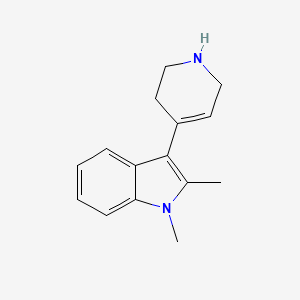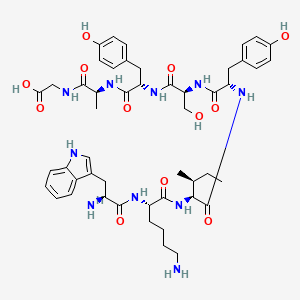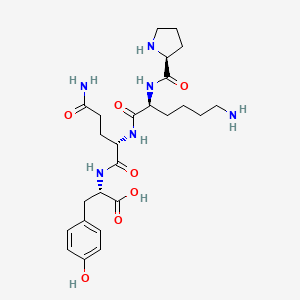![molecular formula C22H29O2PSi B14247830 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- CAS No. 500599-21-3](/img/structure/B14247830.png)
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a propargyl alcohol moiety, a phosphinyl group, and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of propargyl alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine. This step yields 3-(trimethylsilyl)-2-propyn-1-ol .
This involves the reaction of the intermediate 3-(trimethylsilyl)-2-propyn-1-ol with a bis(2-phenylethyl)phosphine oxide under suitable conditions, such as the presence of a catalyst or under reflux .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The triple bond in the propargyl moiety can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The propargyl alcohol moiety can participate in nucleophilic addition reactions, while the phosphinyl group can coordinate with metal centers in catalytic processes. The trimethylsilyl group can enhance the compound’s stability and facilitate its use in various reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)-2-propyn-1-ol: Similar structure but lacks the phosphinyl group.
1-Phenyl-2-propyn-1-ol: Contains a phenyl group instead of the trimethylsilyl and phosphinyl groups.
Propargyl alcohol: The simplest form, lacking both the trimethylsilyl and phosphinyl groups.
Uniqueness
2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)- is unique due to the presence of both the phosphinyl and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it a versatile compound in synthetic and catalytic applications .
Properties
CAS No. |
500599-21-3 |
|---|---|
Molecular Formula |
C22H29O2PSi |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[bis(2-phenylethyl)phosphoryl]-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C22H29O2PSi/c1-26(2,3)19-16-22(23)25(24,17-14-20-10-6-4-7-11-20)18-15-21-12-8-5-9-13-21/h4-13,22-23H,14-15,17-18H2,1-3H3 |
InChI Key |
VSEFXJHSXOPCMD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(O)P(=O)(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)


![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)


![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

